Home > Products > Screening Compounds P51083 > Denintuzumab mafodotin
Denintuzumab mafodotin -

Denintuzumab mafodotin

Catalog Number: EVT-1534115
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ABBV-221 is an intravenously-administered agent capable of modulating the activity of epidermal growth factor receptor (EGFR), with potential antineoplastic activity.
Overview

Denintuzumab mafodotin is a novel antibody-drug conjugate designed for targeted cancer therapy, specifically against B-cell malignancies. It is a humanized monoclonal antibody that targets the CD19 antigen, which is predominantly expressed on B cells. The drug is conjugated to the potent cytotoxic agent monomethyl auristatin F, allowing for selective delivery of the cytotoxic agent to cancer cells. Denintuzumab mafodotin has been investigated in clinical trials for its efficacy in treating various types of lymphomas and leukemias, including acute lymphoblastic leukemia and glioblastoma multiforme .

Source and Classification

Denintuzumab mafodotin is classified as a biopharmaceutical compound, specifically an antibody-drug conjugate. It is categorized under investigational drugs, meaning it is still undergoing clinical trials to determine its safety and efficacy . The compound's DrugBank accession number is DB11731, and it is also known by synonyms such as Depatuxizumab mafodotin and SGN-CD19A .

Synthesis Analysis

Methods

The synthesis of denintuzumab mafodotin involves several key steps:

  1. Antibody Production: The humanized monoclonal antibody targeting CD19 is produced using recombinant DNA technology in mammalian cell lines.
  2. Conjugation: The antibody is then conjugated to monomethyl auristatin F through a linker, typically a maleimidocaproyl linker. This process ensures that the cytotoxic agent remains attached until it reaches the target cell .
  3. Purification: Following conjugation, the product undergoes purification to remove unreacted components and ensure the final product's quality.

Technical Details

The synthesis requires precise control over reaction conditions to achieve the desired drug-to-antibody ratio, which is crucial for maintaining efficacy while minimizing toxicity. Analytical techniques such as high-performance liquid chromatography are employed to assess the purity and stability of the conjugate .

Molecular Structure Analysis

Structure

Denintuzumab mafodotin consists of a humanized immunoglobulin G1-kappa backbone linked to monomethyl auristatin F. The structure can be represented as follows:

  • Monoclonal Antibody: Targets CD19 antigen on B cells.
  • Cytotoxic Component: Monomethyl auristatin F disrupts microtubule formation, leading to cell cycle arrest and apoptosis.

Data

Chemical Reactions Analysis

Reactions

Denintuzumab mafodotin primarily undergoes reactions related to its mechanism of action once internalized by target cells:

  1. Internalization: Upon binding to CD19 on B cells, the conjugate is internalized via endocytosis.
  2. Release of Cytotoxin: Inside the cell, lysosomal enzymes cleave the linker, releasing monomethyl auristatin F.
  3. Microtubule Disruption: Monomethyl auristatin F binds to tubulin, inhibiting its polymerization and disrupting mitosis .

Technical Details

The release mechanism relies on the stability of the linker used in the conjugation process. Studies have shown that different linkers can affect both the efficacy and safety profile of antibody-drug conjugates .

Mechanism of Action

Denintuzumab mafodotin exerts its therapeutic effects through targeted delivery of monomethyl auristatin F:

  1. Target Binding: The antibody component binds specifically to CD19 on malignant B cells.
  2. Cellular Uptake: The binding facilitates internalization of the entire complex into the cancer cell.
  3. Cytotoxic Activity: Once inside, monomethyl auristatin F disrupts microtubule dynamics by preventing tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a sterile liquid formulation.
  • Solubility: Soluble in aqueous solutions suitable for intravenous administration.

Chemical Properties

  • Stability: Requires careful storage conditions to maintain stability; degradation can occur under improper conditions.
  • pH Range: Optimal pH for activity generally falls within physiological ranges (around pH 7.4).

Relevant data indicate that denintuzumab mafodotin must be handled under specific conditions to prevent loss of potency due to environmental factors like temperature and light exposure .

Applications

Denintuzumab mafodotin has shown promise in clinical settings for treating various hematological malignancies:

  • B-cell Malignancies: Effective against acute lymphoblastic leukemia and non-Hodgkin lymphoma.
  • Clinical Trials: Ongoing research aims to establish its efficacy in combination therapies with standard chemotherapy regimens .
  • Potential Future Uses: Investigations are underway into its application for other cancers expressing CD19 or related antigens.
Introduction to Denintuzumab Mafodotin

Molecular Architecture of Antibody-Drug Conjugates (ADCs)

ADCs are precision therapeutics comprising three core elements:

  • Monoclonal Antibody (mAb): Provides antigen-specific targeting. Denintuzumab mafodotin uses a humanized IgG1 antibody (huBU12) engineered for high CD19 affinity [1] [8].
  • Cytotoxic Payload: A potent cell-killing agent. Here, MMAF disrupts microtubule polymerization, inducing apoptosis at picomolar concentrations [1] [9].
  • Linker: Connects payload to antibody. The mc-VC linker in denintuzumab mafodotin is non-cleavable in circulation but degrades in lysosomal compartments after internalization, releasing cysteine-mcMMAF as the active metabolite [1] [9].

Table 1: Fundamental ADC Design Principles

ComponentFunctionDenintuzumab Mafodotin Example
AntibodyTarget recognition and internalizationHumanized anti-CD19 IgG1 (huBU12)
PayloadTumor cell killingMonomethyl auristatin F (MMAF)
LinkerStable in circulation, labile intracellularlyMaleimidocaproyl-valine-citrulline (mc-VC)
Drug-Antibody Ratio (DAR)Payload molecules per antibody~4 MMAF molecules per antibody [1]

Historical Development of CD19-Targeted Therapeutics

CD19 emerged as a pivotal B-cell malignancy target due to its:

  • Universal Expression: Surface presence on >90% of B-cell ALL and NHL [3] [7].
  • Lack of Shedding: Unlike CD20, CD19 remains membrane-bound, reducing antigen-loss resistance [3].
  • Role in B-cell Signaling: Modulates B-cell receptor signaling, enhancing malignant cell dependence [7].

Early anti-CD19 therapies included naked antibodies (e.g., MEDI-551) and bispecific T-cell engagers (e.g., blinatumomab) [3] [7]. ADCs represented a strategic evolution, combining antibody specificity with intensified payload delivery. Denintuzumab mafodotin was among the first CD19 ADCs to enter clinical trials, alongside coltuximab ravtansine (DM4 payload) [3] [6]. Its development reflected the broader ADC trend toward optimized linker-payload stability and target-specific internalization [9].

Table 2: Evolution of CD19-Targeted Therapeutic Classes

Therapeutic ClassExample AgentsKey MechanismsLimitations
Naked AntibodiesMEDI-551, XmAb5871ADCC, CDC, direct signaling inhibitionModest single-agent efficacy
Bispecific AntibodiesBlinatumomabT-cell recruitment via CD3 engagementShort half-life, neurotoxicity
CAR T-cellsTisagenlecleucelAutologous T-cells with CD19-specific CARManufacturing complexity, CRS
Antibody-Drug ConjugatesDenintuzumab mafodotin, Coltuximab ravtansineTargeted payload delivery (MMAF/DM4)Ocular toxicity (MMAF), antigen escape

Denintuzumab Mafodotin: Structural and Functional Characterization

Anti-CD19 Monoclonal Antibody Component

The denintuzumab antibody (hBU12) is a humanized IgG1κ derived from the murine anti-CD19 antibody BU12. Key features include:

  • Specificity: Binds domain 2 of CD19 with high affinity (EC₅₀ = 16 ng/mL), independent of epitope glycosylation [8] [10].
  • Humanization: Retains complementarity-determining regions (CDRs) from murine BU12, grafted onto human IgG1 frameworks to minimize immunogenicity [8].
  • Effector Functions: IgG1 Fc domain enables antibody-dependent cellular cytotoxicity (ADCC) and phagocytosis (ADCP), augmenting direct cytotoxic payload effects [7] [10].

CD19 internalization upon antibody binding facilitates efficient intracellular payload release—a critical advantage over non-internalizing targets [3] [9].

Cytotoxic Payload: Monomethyl Auristatin F (MMAF)

MMAF is a synthetic analog of dolastatin 10, a tubulin-inhibiting marine toxin. Its properties include:

  • Mechanism: Binds tubulin’s vinca domain, suppressing polymerization → G₂/M cell cycle arrest → caspase-dependent apoptosis [1] [9].
  • Potency: IC₅₀ values in picomolar range for CD19⁺ lymphoma lines [9].
  • Bystander Effect: Negligible. Unlike membrane-permeable MMAE, MMAF’s C-terminal phenylalanine renders it charged, limiting diffusion to neighboring cells [9]. This confines cytotoxicity to CD19⁺ cells, reducing off-target risks.

MMAF’s hydrophilicity influences ADC pharmacokinetics, enhancing plasma stability but reducing potency compared to MMAE [9].

Linker Chemistry and Stability

The maleimidocaproyl-valine-citrulline (mc-VC) linker covalently attaches MMAF to antibody cysteines via:

  • Conjugation Chemistry: Maleimide groups react with reduced interchain cysteine thiols (average DAR ≈ 4) [1] [9].
  • Stability Profile:
  • Plasma Stability: Maleimidocaproyl spacer resists hydrolysis. Valine-citrulline dipeptide requires cathepsin B for cleavage—minimal in circulation [9].
  • Intracellular Activation: Lysosomal cathepsin B cleaves citrulline-MMAF bond, releasing cysteine-mcMMAF as the active metabolite [1] [9].

The non-cleavable nature of this linkage (vs. disulfide linkers) prevents extracellular payload release, confining cytotoxicity to internalizing CD19⁺ cells [9]. This design minimizes systemic exposure but necessitates efficient target internalization.

Table 3: Denintuzumab Mafodotin Structural Components

ComponentChemical Structure/PropertiesFunctional Role
Antibody (Denintuzumab)Humanized IgG1κ, 145.96 kDa [8]CD19 targeting and internalization
Payload (Mafodotin)C₅₂H₈₃N₇O₁₃S, MW 1046.33 Da [1]Microtubule inhibition, apoptosis induction
LinkerMaleimidocaproyl-valine-citrulline (mc-VC)Plasma-stable, lysosome-cleavable conjugation
Active MetaboliteCysteine-mcMMAFFinal cytotoxic agent after linker processing

Concluding Remarks

Denintuzumab mafodotin exemplifies rational ADC design: its humanized anti-CD19 antibody ensures precise targeting, the mc-VC linker balances plasma stability and intracellular payload release, and MMAF delivers potent, localized cytotoxicity. While clinical development ceased, its architecture informed next-generation CD19 ADCs like loncastuximab tesirine (PBD dimer payload) [6] [9]. Future innovations may build on its framework through site-specific conjugation or novel payloads to enhance therapeutic indices.

Properties

Product Name

Denintuzumab mafodotin

IUPAC Name

Unknown

Solubility

Soluble in DMSO, not in water

Synonyms

ABBV-221; ABBV 221; ABBV221.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.